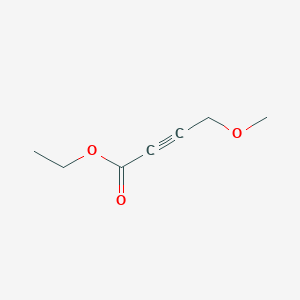

Ethyl 4-methoxybut-2-ynoate

説明

Ethyl 4-methoxybut-2-ynoate (CAS: 299184-99-9) is an alkyne-containing ester with the molecular formula C₇H₁₀O₃. Its structure features a terminal triple bond (but-2-ynoate backbone), an ethoxy ester group, and a methoxy substituent at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate, leveraging the triple bond’s propensity for cycloaddition or coupling reactions . Key identifiers include its InChIKey (QVGLQZSJENDCFJ-UHFFFAOYSA-N) and synonyms such as "4-Methoxy-2-butynoic acid ethyl ester" .

特性

分子式 |

C7H10O3 |

|---|---|

分子量 |

142.15 g/mol |

IUPAC名 |

ethyl 4-methoxybut-2-ynoate |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(8)5-4-6-9-2/h3,6H2,1-2H3 |

InChIキー |

QVGLQZSJENDCFJ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C#CCOC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl Levulinate (Ethyl 4-Oxopentanoate)

Structural Differences: Ethyl levulinate (CAS: 539-88-8) contains a ketone group at the 4-position instead of a methoxy group and lacks the triple bond present in ethyl 4-methoxybut-2-ynoate. Applications: Ethyl levulinate is widely used as a biofuel additive and green solvent due to its low toxicity and renewable sourcing . In contrast, ethyl 4-methoxybut-2-ynoate’s alkyne functionality makes it more suited for click chemistry or pharmaceutical intermediate synthesis . Synthesis: Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol under acid catalysis , whereas ethyl 4-methoxybut-2-ynoate likely requires alkyne-specific pathways, such as Sonogashira coupling or propargylation of methoxy precursors.

Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate (CAS: 127427-28-5)

Structural Differences: This compound replaces the alkyne with an α,β-unsaturated ketone (enone) and introduces a 4-methoxyphenyl group at the 4-position. Safety: Safety data sheets highlight hazards such as respiratory irritation upon inhalation for ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate . While similar hazards may apply to ethyl 4-methoxybut-2-ynoate, its alkyne group could pose additional risks (e.g., exothermic polymerization).

Comparative Data Table

Research Findings and Discussion

- Reactivity: Ethyl 4-methoxybut-2-ynoate’s triple bond enables unique reactivity, such as Huisgen cycloaddition (click chemistry), which is absent in saturated analogs like ethyl levulinate .

- Stability: The alkyne group may render ethyl 4-methoxybut-2-ynoate less stable under prolonged storage compared to ethyl levulinate, necessitating inert atmospheres or stabilizers .

Q & A

Q. What controls are essential when testing Ethyl 4-methoxybut-2-ynoate’s toxicity in cell-based assays?

- Methodology : Include vehicle controls (e.g., DMSO), positive controls (known cytotoxins), and negative controls (untreated cells). Use flow cytometry to distinguish apoptosis vs. necrosis and validate results with ATP-based viability assays .

Critical Evaluation

Q. How to address discrepancies between computational predictions and experimental results for Ethyl 4-methoxybut-2-ynoate’s reactivity?

- Methodology : Re-examine computational parameters (e.g., solvation models, basis sets). Validate force fields with experimental crystallographic data. Publish negative results to refine theoretical models .

Q. What ethical and safety protocols are mandatory when handling Ethyl 4-methoxybut-2-ynoate in shared lab environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。